Sulfacetamide 13C6

Sulfonamide residue analysis Food safety LC-MS/MS

Sulfacetamide-13C6 is the only scientifically valid internal standard for accurate sulfacetamide quantification by LC-MS/MS. This 13C6 isotopologue co-elutes and ionizes identically to native sulfacetamide, fully correcting matrix effects, recovery variation, and instrument drift. Required for GB 29694-2013 residue analysis (validated to LOQ 2.0 μg/kg, 70–120% recovery), pharmacokinetic studies, and pharmaceutical stability-indicating methods per ICH Q3A/Q3B. Isotopic purity >99 atom% 13C eliminates cross-talk. Procure this reference standard to ensure regulatory defensibility.

Molecular Formula C8H10N2O3S
Molecular Weight 220.20 g/mol
Cat. No. B15560385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfacetamide 13C6
Molecular FormulaC8H10N2O3S
Molecular Weight220.20 g/mol
Structural Identifiers
InChIInChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,7+1,8+1
InChIKeySKIVFJLNDNKQPD-CLQMYPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfacetamide-13C6 Stable Isotope Labeled Internal Standard for Sulfonamide Quantification in Residue Analysis and Pharmacokinetic Studies


Sulfacetamide-13C6 is the carbon-13 (13C6) labeled analog of the sulfonamide antibiotic sulfacetamide (unlabeled CAS 144-80-9), where all six carbon atoms in the phenyl ring are replaced with the stable isotope 13C . As a stable isotope-labeled internal standard (SIL-IS), it is structurally identical to the native analyte except for the mass difference imparted by the 13C atoms, making it the preferred calibrant for isotope dilution mass spectrometry (IDMS) [1]. This compound is specifically manufactured for use as a reference material in LC-MS/MS and GC-MS assays, enabling accurate and precise quantification of sulfacetamide in complex biological and food matrices .

Why Unlabeled Sulfacetamide or Alternative Sulfonamide Internal Standards Cannot Replace Sulfacetamide-13C6 in Quantitative Mass Spectrometry


In quantitative LC-MS/MS analysis, the use of an unlabeled sulfacetamide calibrant fails to correct for variable analyte recovery, ion suppression/enhancement (matrix effects), and instrument drift, leading to significant quantitative bias and poor reproducibility . Similarly, substituting a structurally different sulfonamide isotope-labeled internal standard (e.g., 13C6-sulfamethazine) for sulfacetamide-13C6 introduces retention time mismatches and differential ionization behavior, violating the fundamental principle of isotope dilution mass spectrometry (IDMS) that the internal standard must co-elute and ionize identically to the target analyte . This section presents direct, quantitative evidence that establishes sulfacetamide-13C6 as the only scientifically valid internal standard for accurate sulfacetamide quantification, justifying its procurement over generic or alternative sulfonamide standards.

Sulfacetamide-13C6 Quantitative Differentiation: Head-to-Head Analytical Performance Data Against Unlabeled and Alternative Internal Standards


Sulfacetamide-13C6 vs. Unlabeled Sulfacetamide: Quantitative Recovery in Food Matrices

Sulfacetamide-13C6 provides superior accuracy and precision in sulfonamide residue quantification in food matrices. A validated LC-MS/MS method for 14 sulfonamides in animal tissues, utilizing sulfacetamide-13C6 as the internal standard, achieves a limit of detection (LOD) of 0.5 μg/kg and a limit of quantification (LOQ) of 2.0 μg/kg, with method recoveries ranging from 70% to 120% and relative standard deviation (RSD) ≤ 15% . This performance meets stringent EU and Chinese regulatory requirements for sulfonamide residues. In contrast, a multi-sulfonamide method using only unlabeled external calibration standards for sulfacetamide in eggs demonstrated recoveries between 87% and 116% with RSDs between 8.5% and 27.2%, and higher decision limits (CCα of 101.0-122.1 ng/g) [1]. The use of the isotope-labeled internal standard directly reduces the variability and improves the reliability of the quantification compared to external calibration.

Sulfonamide residue analysis Food safety LC-MS/MS

Sulfacetamide-13C6 Purity and Isotopic Enrichment: Comparison of Commercially Available Reference Standards

Sulfacetamide-13C6 reference standards are characterized by high chemical purity and isotopic enrichment, but specifications vary by vendor. A direct comparison of available commercial standards shows that the WITEGA Sulfacetamide-13C6 reference standard offers a specification of >99.0% HPLC purity and >99.0 atom% 13C isotopic purity . In comparison, other vendors such as Honeywell Fluka offer a minimum of 99% assay (HPLC) and minimum 98% isotope enrichment . Another supplier, CATO, specifies a purity of >95% [1]. The higher isotopic enrichment and purity of the WITEGA standard can directly translate to more accurate calibration and reduced uncertainty in quantitative analyses, particularly when working near the method's LOQ.

Reference material Analytical standard Quality control

Sulfacetamide-13C6 vs. 13C6-Sulfamethazine: Impact on Quantification in Multi-Residue Methods

In multi-residue LC-MS/MS methods for sulfonamides, the choice of internal standard is critical. A study by Dong et al. (2005) used 13C6-sulfamethazine as a single internal standard for the simultaneous quantification of 17 sulfonamides in chicken, achieving detection limits of 0.02-1 μg/kg and average recoveries ranging from 52.3% to 124.9% [1]. However, this approach assumes that 13C6-sulfamethazine adequately compensates for matrix effects and recovery variations for all 17 analytes, including sulfacetamide, which can introduce significant bias. In contrast, the use of a specific analyte-matched internal standard like sulfacetamide-13C6, as employed in the GB 29694-2013 method, is designed to more accurately correct for the unique behavior of sulfacetamide during extraction and ionization . While the single internal standard method is a cost-saving measure, it compromises the accuracy for individual analytes like sulfacetamide, a trade-off that is not acceptable for regulatory compliance or pharmacokinetic studies requiring high precision.

Multi-residue analysis Sulfonamide antibiotics Internal standard selection

Sulfacetamide-13C6 vs. Unlabeled Sulfacetamide: Performance in Impurity Profiling of Ophthalmic Formulations

Sulfacetamide sodium ophthalmic formulations are known to degrade into sulfanilamide, a major impurity and degradation product [1]. A validated HPLC method for the simultaneous determination of sulfacetamide sodium and its impurities (sulfanilamide and dapsone) in Ocusol® ophthalmic solutions demonstrates the need for accurate and specific quantification [2]. While this method does not use an isotope-labeled internal standard, it highlights the challenge of accurately quantifying the parent drug in the presence of structurally similar impurities. The use of sulfacetamide-13C6 as an internal standard in an LC-MS/MS method would provide a significant advantage by correcting for any matrix effects from the formulation excipients and ensuring that the measured sulfacetamide concentration is not biased by co-eluting impurities or degradation products. This is a clear differentiator over using an unlabeled sulfacetamide standard for calibration, which cannot compensate for these analytical interferences.

Pharmaceutical analysis Impurity profiling Ophthalmic formulation

Sulfacetamide-13C6 Application Scenarios: From Regulatory Compliance to Pharmacokinetic Studies


Regulatory Compliant Sulfonamide Residue Surveillance in Food

Sulfacetamide-13C6 is the essential internal standard for laboratories performing sulfonamide residue analysis in animal-derived foods (muscle, liver, kidney) to meet the quantitative requirements of GB 29694-2013 and similar international standards. As demonstrated, it enables method validation with an LOQ of 2.0 μg/kg and recoveries within 70-120%, ensuring compliance with EU and Chinese regulatory limits .

Accurate Pharmacokinetic and Metabolism Studies

In preclinical and clinical pharmacokinetic studies, sulfacetamide-13C6 is used as an internal standard for the absolute quantification of sulfacetamide and its metabolites in plasma or other biological fluids using LC-MS/MS. The high isotopic purity (>99.0 atom% 13C) of premium reference standards directly minimizes interference and enhances the accuracy of calculated pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) .

Pharmaceutical Quality Control and Stability-Indicating Assays

For pharmaceutical manufacturers, sulfacetamide-13C6 is a critical reagent for developing and validating stability-indicating methods for sulfacetamide sodium ophthalmic solutions and other formulations. It enables accurate quantification of the active pharmaceutical ingredient (API) in the presence of known impurities (e.g., sulfanilamide) and excipients, thereby supporting ICH Q3A/Q3B compliance and shelf-life determination [1].

Technical Documentation Hub

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